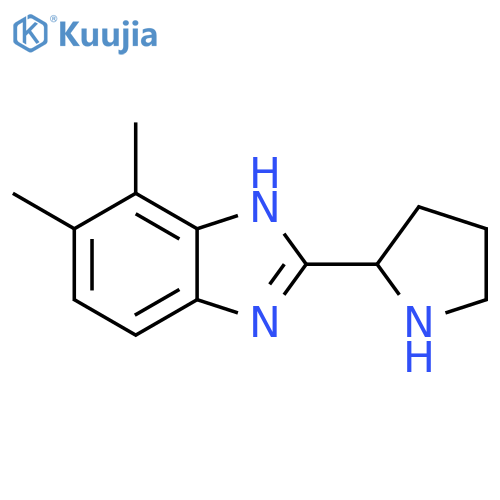

Cas no 1035841-11-2 (4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole)

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole

- 4,5-DIMETHYL-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE

- 1H-Benzimidazole, 6,7-dimethyl-2-(2-pyrrolidinyl)-

- 6,7-Dimethyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

- STK502707

- ALBB-003802

- CS-0325422

- AKOS016342067

- MFCD09701673

- 1035841-11-2

- LS-01325

- AKOS002659442

- 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

- 4,5-dimethyl-2-(pyrrolidin-2-yl)-1H-benzimidazole

-

- MDL: MFCD09701673

- インチ: 1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16)

- InChIKey: RMMWWJVDMGWUCD-UHFFFAOYSA-N

- ほほえんだ: C1(C2CCCN2)NC2=C(C)C(C)=CC=C2N=1

計算された属性

- せいみつぶんしりょう: 215.142247555g/mol

- どういたいしつりょう: 215.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 459.0±45.0 °C at 760 mmHg

- フラッシュポイント: 231.4±28.7 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405037-500 mg |

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |

1035841-11-2 | 500MG |

€373.00 | 2023-02-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 035854-500mg |

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |

1035841-11-2 | 500mg |

4258.0CNY | 2021-07-13 | ||

| A2B Chem LLC | AI06061-1g |

4,5-Dimethyl-2-pyrrolidin-2-yl-1h-benzimidazole |

1035841-11-2 | >95% | 1g |

$648.00 | 2024-04-20 | |

| A2B Chem LLC | AI06061-500mg |

4,5-Dimethyl-2-pyrrolidin-2-yl-1h-benzimidazole |

1035841-11-2 | >95% | 500mg |

$578.00 | 2024-04-20 | |

| Ambeed | A742359-1g |

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole |

1035841-11-2 | 97% | 1g |

$393.0 | 2024-04-26 | |

| abcr | AB405037-500mg |

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole; . |

1035841-11-2 | 500mg |

€397.00 | 2025-02-19 | ||

| TRC | D448018-50mg |

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |

1035841-11-2 | 50mg |

$ 160.00 | 2022-06-05 | ||

| TRC | D448018-10mg |

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |

1035841-11-2 | 10mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB405037-1 g |

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |

1035841-11-2 | 1 g |

€489.50 | 2023-07-19 | ||

| Chemenu | CM484641-1g |

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole |

1035841-11-2 | 97% | 1g |

$400 | 2023-01-13 |

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole 関連文献

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazoleに関する追加情報

Chemical Profile of 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole (CAS No. 1035841-11-2)

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, identified by its Chemical Abstracts Service (CAS) number 1035841-11-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzimidazole family, a class of molecules widely recognized for their diverse pharmacological effects, including antimicrobial, antiviral, and anticancer properties. The presence of both pyrrolidine and benzimidazole moieties in its structure endows it with distinct chemical and biological characteristics that make it a promising candidate for further research and development.

The molecular structure of 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole consists of a benzimidazole core substituted with two methyl groups at the 4 and 5 positions, and a pyrrolidine ring attached at the 2-position of the benzimidazole ring. This specific arrangement of functional groups contributes to its ability to interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents. The compound's solubility profile, stability under various conditions, and metabolic fate are also critical factors that influence its suitability for pharmaceutical applications.

In recent years, there has been growing interest in exploring the pharmacological potential of benzimidazole derivatives. Studies have demonstrated that modifications in the benzimidazole scaffold can significantly alter its biological activity. For instance, the introduction of alkyl or aryl groups at specific positions can enhance binding affinity to biological receptors or enzymes. The 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole structure represents an advanced modification that may confer improved efficacy or selectivity compared to simpler benzimidazole derivatives.

One of the most compelling aspects of 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are key regulators of cellular processes, and their dysregulation is often associated with tumor growth and metastasis. Preclinical studies have shown that certain benzimidazole derivatives can disrupt kinase activity by binding to their active sites or by modulating downstream signaling pathways. The pyrrolidine moiety in 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole may enhance its ability to interact with these targets by providing additional binding pockets or by increasing metabolic stability.

Furthermore, the compound's structural features make it a suitable candidate for further derivatization to optimize its pharmacokinetic properties. For example, modifications such as halogenation or fluorination at specific positions can improve bioavailability and reduce off-target effects. The 4,5-Dimethyl substitution pattern may also contribute to favorable pharmacokinetic profiles by enhancing lipophilicity while maintaining water solubility.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole with greater accuracy before conducting expensive wet-lab experiments. Molecular docking simulations have been used to model interactions between this compound and various biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by identifying promising candidates for further validation.

The synthesis of 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrroles and carbodiimides followed by functional group modifications. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating both academic research and industrial applications.

From a medicinal chemistry perspective, 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole represents an intriguing example of how structural diversification can lead to novel therapeutic agents. Its combination of known pharmacophores with unique substitutions provides a rich framework for exploration. Future studies should focus on elucidating its detailed mechanism of action, assessing its efficacy in preclinical models, and exploring potential clinical applications.

The growing body of research on benzimidazole derivatives underscores their importance as pharmacological tools. As our understanding of disease mechanisms advances, compounds like 4,5-Dimethyl-2-pyrrolidin-2-yll-H-benzimidazole will continue to play a crucial role in developing new treatments for various diseases. The integration of traditional organic synthesis with modern computational methods holds the promise of accelerating this process by identifying promising candidates more efficiently.

In conclusion,4,5-Dimethyl-*pyrrolidin-*Z-pyrrolyl-H-benzo[d] imidazo le (CAS No.* 10358*41-*11-*Z) *is *a *promising *pharmaceutical *candidate *with *a *unique *structural *composition *that *potenti ally *contributes *to *its *"biological *"activity." Further *"research"* is *"necessary"* "to *"elucidate"* "its *"full"* "therapeutic" "potential," but *"current"* "studies"* "suggest*" that it may be a valuable addition to the arsenal of drugs used in treating various diseases.

1035841-11-2 (4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole) 関連製品

- 209259-55-2((Z)-1-(2-Bromovinyl)-2-nitrobenzene)

- 2229296-09-5(tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate)

- 886768-33-8(tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylate)

- 1628927-31-0(4,4-bis(ethoxymethyl)cyclohexanone)

- 941906-49-6(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide)

- 1219972-46-9(3-2-(sec-Butyl)phenoxypiperidine hydrochloride)

- 2228202-88-6(4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid)

- 1215206-31-7(2'-Bromo-3'-methylbiphenyl-3-carboxylic acid)

- 1781749-17-4(2-(Piperidin-4-yl)propan-1-amine)

- 1021245-76-0(2-(2-ethoxyphenoxy)benzoic acid)